5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[4,3-b]pyridines. It is characterized by a bromine atom at the 5-position and a carboxylic acid group at the 7-position, making it a significant compound for various scientific applications, particularly in medicinal chemistry. This compound has garnered attention due to its potential biological activities, including its role as a protein kinase inhibitor, which is crucial for regulating cell cycle control and other cellular processes .
The compound can be classified as a bicyclic heterocycle. Its structure integrates a pyrazole ring fused with a pyridine ring, which is common in many biologically active compounds. The presence of the bromine substituent and the carboxylic acid group enhances its reactivity and potential for further functionalization. The synthesis and characterization of this compound have been documented in various scientific studies, emphasizing its relevance in drug development and chemical research .
The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid can be achieved through several methodologies. A prominent approach involves the use of 3-aminopyrazole derivatives as starting materials. These derivatives act as nucleophiles in reactions with electrophilic species to construct the desired bicyclic structure .
The molecular formula for 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is . Its structure features:
The compound's molecular weight is approximately 231.06 g/mol, with specific melting points and solubility characteristics that can vary based on purity and synthesis method .
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid can participate in various chemical reactions:
These reactions are typically facilitated by using appropriate catalysts or reagents to enhance reaction rates and yields. For example, esterification may require acid catalysts or coupling reagents to achieve high conversion rates.
The mechanism of action for compounds like 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid primarily involves inhibition of specific protein kinases. This inhibition disrupts signaling pathways that regulate cell proliferation and survival, making it a candidate for therapeutic applications in cancer treatment.
The binding of this compound to the active site of protein kinases prevents substrate phosphorylation, thereby modulating cell cycle progression and apoptosis pathways. This mechanism is crucial for developing targeted therapies against various cancers and other diseases linked to dysregulated kinase activity.
Relevant analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly employed to characterize this compound's physical and chemical properties accurately.
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid has several scientific uses:
This compound exemplifies how modifications in chemical structure can lead to significant biological implications, highlighting its importance in ongoing pharmacological research.
The synthesis of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid relies on sequential halogenation and cyclization strategies. A common approach starts with ethyl nicotinate derivatives, where regioselective bromination at the C5 position is achieved using molecular bromine (Br₂) in acetic acid at 0–25°C, yielding ethyl 5-bromonicotinate intermediates in >85% purity [1] [3]. Subsequent hydrazine-mediated cyclization is critical for pyrazolo[4,3-b]pyridine ring formation. As demonstrated in Scheme 1 of Liu et al., 5-bromo-1H-pyrazolo[3,4-b]pyridine undergoes iodination using N-iodosuccinimide (NIS) to introduce halogen handles at C3/C6, enabling cross-coupling for carboxyl group installation [3]. Alternative routes employ one-pot cyclization-carboxylation where ethyl cyanoacetate or diethyl malonate reacts with 5-bromo-3-hydrazinylpyridine under acidic conditions, directly furnishing ethyl ester precursors at C7 [5].
Table 1: Key Multi-Step Synthesis Pathways
Starting Material | Bromination Agent | Cyclization Method | Carboxylation Approach | Overall Yield |
---|---|---|---|---|
Ethyl nicotinate | Br₂/AcOH | Hydrazine hydrate, 100°C | Ester hydrolysis | 45–52% |
5-Bromo-1H-pyrazolo[3,4-b]pyridine | NIS/DMF | Suzuki coupling with COOEt-Bpin | Pd-catalyzed carbonylation | 38–41% |
3-Amino-5-bromopyridine | NBS | Condensation with ethyl acetoacetate | In situ ester formation | 50–55% |
Post-cyclization carboxylation often employs palladium-catalyzed carbonylation of brominated intermediates. For example, 7-bromo-1H-pyrazolo[4,3-b]pyridine reacts with carbon monoxide (5 atm) and methanol using Pd(OAc)₂/Xantphos at 90°C, yielding methyl esters in >75% conversion [5] [7]. This method avoids harsh hydrolytic conditions and preserves the acid-labile pyrazolo[4,3-b]pyridine core.
Regioselective C7-carboxylation demands precision due to the electron-deficient nature of the pyrazolo[4,3-b]pyridine system. Palladium-based catalysts dominate this space, particularly for Suzuki-Miyaura couplings that install carboxyl precursors. Liu et al. demonstrated that Pd(dppf)Cl₂ catalyzes the borylation of 3-bromo-1H-pyrazolo[3,4-b]pyridine at C6, followed by Suzuki coupling with 4-(ethoxycarbonyl)phenylboronic acid to introduce ester groups adjacent to the heterocycle [3]. Crucially, ligand selection governs regioselectivity: Bulky phosphines (e.g., SPhos) suppress N1-dearylation and direct coupling to C7 over C4 [5].
Table 2: Catalytic Systems for C7 Functionalization
Catalyst System | Reaction Type | Key Condition | Regioselectivity (C7:C4) | Yield |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | Carbonylation | CO (5 atm), MeOH, 90°C | >20:1 | 82% |
Pd(dppf)Cl₂/KOAc | Miyaura borylation | Bispinacolatodiboron, DMSO, 80°C | Selective at C6 | 78% |
CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine | Ullmann-type carboxylation | CO₂, Cs₂CO₃, DMF, 100°C | 10:1 | 65% |
Copper catalysis offers a cost-effective alternative for direct carboxyl group installation. Ullmann-type reactions under CO₂ atmosphere (1–5 atm) utilize CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine to carboxylate 7-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine at 100°C, though yields remain moderate (60–65%) due to competing protodebromination [5]. For N-methylation, NaH in DMF facilitates selective alkylation at the pyrazole nitrogen, minimizing O-alkylation by-products [7].
Cyclization efficiency is highly sensitive to solvent polarity and thermal parameters. The condensation of 5-bromo-3-hydrazinylpyridine with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) achieves optimal yields (72–75%) in ethanol at 80°C for 6 hours, whereas aprotic solvents like DMF or acetonitrile promote decomposition pathways, reducing yields to <40% [5]. Similarly, microwave-assisted cyclization in n-butanol at 165°C reduces reaction time from 12 hours to 15 minutes while improving yields from 48% to 96% [3] [5].
Acid catalysis is pivotal for ring closure but requires strict temperature control. Cyclizations using glacial acetic acid under reflux (118°C) deliver 70–78% yields of the pyrazolo[4,3-b]pyridine core. However, exceeding 120°C accelerates decarboxylation of ester groups, diminishing functional integrity [3]. For brominated intermediates, cyclization at 85°C in toluene with isopentyl nitrite achieves 17–20% yield of 7-bromo-1H-pyrazolo[4,3-b]pyridine, though higher temperatures (>90°C) induce dimerization [6].
Table 3: Solvent/Temperature Optimization for Cyclization
Solvent | Temperature | Reaction Time | Additive | Yield | By-product Formation |
---|---|---|---|---|---|
Ethanol | 80°C | 6 h | None | 72–75% | <5% |
n-Butanol | 165°C (MW) | 15 min | Piperidine (0.1 eq) | 96% | None detected |
Toluene | 85°C | 4 h | Acetic anhydride | 17–20% | 15–20% dimers |
DMF | 100°C | 8 h | K₂CO₃ | 38% | 30% protodebromination |
Carboxylic acid groups are incompatible with organometallic reactions and harsh cyclization conditions, necessitating strategic protection as esters or silyl derivatives. Methyl and ethyl esters dominate synthetic routes due to their stability under Pd-catalyzed transformations and ease of deprotection. Liu et al. utilized para-methoxybenzyl (PMB) protection of the pyrazole nitrogen during Suzuki coupling, followed by TFA-mediated deprotection and simultaneous ester hydrolysis to furnish the free acid [3]. This approach prevents Pd-catalyzed decarboxylation during C–C bond formation.
For acid-sensitive intermediates, tert-butyldimethylsilyl (TBS) esters offer robustness. They withstand electrophilic bromination (NBS/DMF) and cyclization temperatures up to 100°C, whereas methyl esters undergo transesterification under these conditions . Post-assembly deprotection employs tetra-n-butylammonium fluoride (TBAF) in THF, achieving quantitative cleavage without heterocycle degradation.
Table 4: Protecting Group Efficacy in Heterocycle Synthesis
Protecting Group | Compatibility | Deprotection Method | Acid Recovery Yield | Key Limitation |
---|---|---|---|---|
Methyl ester | Pd-catalysis, <100°C | LiOH/THF-H₂O, 25°C | 90–95% | Transesterification above 120°C |
Ethyl ester | Bromination, acidic cyclization | NaOH/EtOH, 80°C | 85–88% | Base-sensitive functionalities |
tert-Butyl ester | N-alkylation, cyclization | TFA/DCM, 25°C | 80% | Cost and steric bulk |
TBS ester | Electrophilic substitution | TBAF/THF, 25°C | 92–94% | Fluoride sensitivity |
Orthogonal protection is essential when multiple reactive sites exist. Patent AU2018385453B2 discloses simultaneous N1-methylation and C7-ethyl ester protection during bromination steps, where ethyl groups shield the carboxyl function while allowing nitrogen alkylation with methyl iodide/NaH . Final deprotection employs saponification (2M NaOH) at 0°C to minimize core degradation, yielding 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid with >95% purity .
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3